molecular formula C5H2F3NO2S B1319602 4-(Trifluoromethyl)thiazole-2-carboxylic acid CAS No. 944900-55-4

4-(Trifluoromethyl)thiazole-2-carboxylic acid

Cat. No. B1319602
M. Wt: 197.14 g/mol
InChI Key: UJIAFLBUSAICKJ-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)thiazole-2-carboxylic acid is a derivative of thiazole, a heterocyclic compound containing sulfur and nitrogen . It is used as an intermediate in organic synthesis and medicinal chemistry .


Synthesis Analysis

The synthesis of 4-(Trifluoromethyl)thiazole-2-carboxylic acid involves various chemical reactions. For instance, the reaction mixture is stirred overnight at 40 degrees Celsius, and the progress of the reaction is monitored using TLC. After the raw materials have completely reacted, the crude reaction system is extracted with ethyl acetate and water. The organic layer is separated and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, the drying agent is filtered out, and the filtrate is concentrated under vacuum to obtain the target molecule 2-methyl-4-trifluoromethyl-5-thiazole carboxylic acid with a yield of 99% .


Molecular Structure Analysis

The molecular formula of 4-(Trifluoromethyl)thiazole-2-carboxylic acid is C5H2F3NO2S . Its molecular weight is 197.14 . The structure contains a thiazole ring, which is a five-membered ring with sulfur and nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving 4-(Trifluoromethyl)thiazole-2-carboxylic acid are complex and can lead to various products. For example, the replacement of the NH2 group with a substituted phenyl ring significantly increases the antibacterial activity of the synthesized thiazole derivatives .


Physical And Chemical Properties Analysis

4-(Trifluoromethyl)thiazole-2-carboxylic acid is a solid with a melting point of 179-184 °C . Its SMILES string is OC(=O)c1csc(n1)C(F)(F)F .

Scientific Research Applications

  • Medicinal Chemistry

    • Thiazoles are important heterocyclics exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
    • The substituents on a particular position of the thiazole ring affect the biological outcomes to a great extent .
    • Researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures, and evaluated their biological activities .
  • Anticancer Activity

    • A series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives have been synthesized and evaluated for their anticancer activity against A-549, Bel7402, and HCT-8 cell lines .
    • Among the tested compounds, the highest activity (48%) was achieved with the 4-chloro-2-methylphenyl amido substituted thiazole containing the 2-chlorophenyl group on the two position of the heterocyclic ring .
  • Antimicrobial Activity

    • Thiazole compounds play an important role in nature and have a diverse range of biological effects such as antitumor, antibacterial, antimicrobial, anti-viability, anti-inflammatory .
    • In past decades, amide containing heterocycles are reported as a class of compounds displaying extensive biological activities .
  • Organic Synthesis and Medicinal Chemistry

    • “4-(Trifluoromethyl)thiazole-2-carboxylic acid” is a thiazole derivative that can be used as an intermediate in organic synthesis and medicinal chemistry .
    • It can be used in the synthesis of pesticide molecules, insecticides, and other biologically active molecules .
  • Fungicidal Mixture

    • 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic Acid, a similar compound, can be used to prepare a fungicidal mixture .
  • Neuroprotective Activity

    • Thiazole derivatives have been found to exhibit neuroprotective activity . They play a role in the synthesis of neurotransmitters, such as acetylcholine, which helps in the normal functioning of the nervous system .
  • Antihypertensive Activity

    • Some thiazole derivatives have been reported to exhibit antihypertensive activity . This could potentially be an area of application for “4-(Trifluoromethyl)thiazole-2-carboxylic acid”, subject to further research .
  • Antischizophrenia Activity

    • Thiazole derivatives have also been reported to exhibit antischizophrenia activity . This suggests potential applications in the field of mental health .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has an acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .

properties

IUPAC Name

4-(trifluoromethyl)-1,3-thiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F3NO2S/c6-5(7,8)2-1-12-3(9-2)4(10)11/h1H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJIAFLBUSAICKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70595473
Record name 4-(Trifluoromethyl)-1,3-thiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethyl)thiazole-2-carboxylic acid

CAS RN

944900-55-4
Record name 4-(Trifluoromethyl)-1,3-thiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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